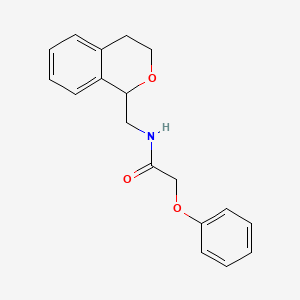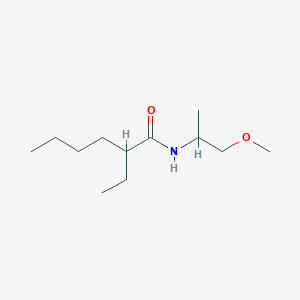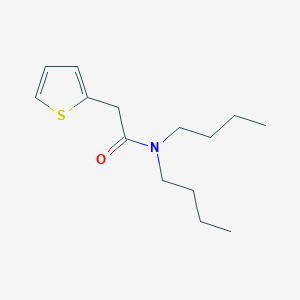
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide
説明
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide, also known as DPIA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. DPIA is a derivative of isochroman, which is a bicyclic organic compound that has been found to exhibit various biological activities.
作用機序
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This compound has been found to inhibit the NF-kB signaling pathway, which is a key regulator of inflammation and cancer. This compound has also been found to activate the Nrf2 signaling pathway, which is a key regulator of antioxidant defense and detoxification. In addition, this compound has been found to modulate the activity of various enzymes and receptors that are involved in neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which reduces inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to protect neurons against oxidative stress and neurotoxicity by enhancing antioxidant defense and reducing inflammation.
実験室実験の利点と制限
One advantage of using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide in lab experiments is that it exhibits multiple biological activities, which makes it a versatile tool for studying various disease pathways. Another advantage is that this compound has been found to be relatively non-toxic in vitro and in vivo, which makes it a safer alternative to other compounds that exhibit similar biological activities. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Another limitation is that this compound has not been extensively studied in humans, which makes it difficult to extrapolate the results to clinical settings.
将来の方向性
There are many future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide. One direction is to further investigate its mechanism of action and identify the specific targets that are responsible for its biological activities. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy in humans. Additionally, future research could focus on developing this compound derivatives that exhibit improved potency and selectivity for specific disease pathways. Finally, future research could focus on developing new drug delivery systems that can enhance the bioavailability and tissue distribution of this compound.
科学的研究の応用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide has been found to exhibit various biological activities that make it a potential candidate for medicinal applications. Recent studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been found to protect neurons against oxidative stress and neurotoxicity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(13-22-15-7-2-1-3-8-15)19-12-17-16-9-5-4-6-14(16)10-11-21-17/h1-9,17H,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJBOHNLXLSPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B3953883.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3953888.png)
![3-ethyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3953889.png)




![5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B3953939.png)
![4-{2-[(benzylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B3953949.png)

